Ethyl 2-amino-2-cyanoacetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

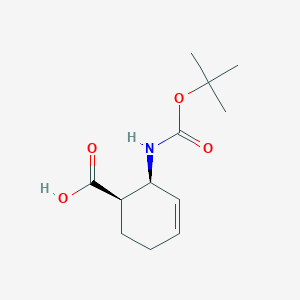

Ethyl 2-amino-2-cyanoacetate is a diazonium salt synthesized by reacting ethoxycarbonyl chloride with hydrogen chloride . It has been used as an intermediate in the synthesis of n-oxides, which are important for their stability and resistance to nucleophilic attack .

Synthesis Analysis

The synthesis of Ethyl 2-amino-2-cyanoacetate involves the reaction of ethoxycarbonyl chloride with hydrogen chloride . This compound has been used as an intermediate in the synthesis of n-oxides .Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-2-cyanoacetate is C5H8N2O2 . Its molecular weight is 128.13 g/mol .Chemical Reactions Analysis

Ethyl 2-amino-2-cyanoacetate is a versatile synthetic building block due to its three different reactive centers—nitrile, ester, and acidic methylene site . It can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis

Ethyl 2-amino-2-cyanoacetate has a molecular weight of 128.13 g/mol . It should be stored in a dark place, sealed in dry, and under -20°C . The density is predicted to be 1.144±0.06 g/cm3 .Applications De Recherche Scientifique

Cyanoacetylation of Amines

Scientific Field

This falls under the field of Organic Chemistry, specifically in the synthesis of biologically active compounds .

Application Summary

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Experimental Procedures

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .

Results or Outcomes

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Condensation of Ethyl Cyanoacetate and Salicylaldehyde

Scientific Field

This research is also in the field of Organic Chemistry .

Application Summary

The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Experimental Procedures

Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .

Results or Outcomes

The results of this study provide insights into the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde .

Synthesis of N-amino-2-pyridones

Application Summary

N-amino-2-pyridones are synthesized using cyanoacetic acid hydrazide, aldehydes, and malononitrile . These compounds have potential applications in the development of new drugs .

Experimental Procedures

In the presence of catalysts such as magnesium oxide (MgO) and bismuth(III) nitrate pentahydrate, a three-component reaction of cyanoacetic acid hydrazide, aldehydes, and malononitrile leads to the corresponding N-amino-2-pyridones .

Results or Outcomes

The successful synthesis of N-amino-2-pyridones demonstrates the utility of cyanoacetic acid hydrazide in the synthesis of heterocyclic compounds .

Synthesis of Pyrrole Derivatives

Application Summary

Pyrrole derivatives can be synthesized through the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide .

Experimental Procedures

The synthesis involves the treatment of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol, using triethylamine as a basic catalyst .

Results or Outcomes

The result of this reaction is the formation of a pyrrole derivative .

Safety And Hazards

Propriétés

IUPAC Name |

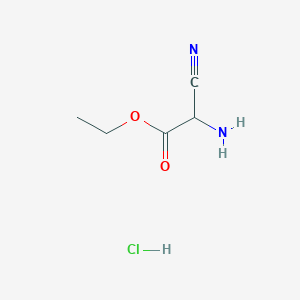

ethyl 2-amino-2-cyanoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRUKTURWKAANF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-cyanoacetate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)